Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside
Description
Chemical Identity and Structural Features
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside exists as two distinct isomeric forms, each with unique chemical identifiers and structural characteristics. The compound with CAS number 95519-66-7 possesses the molecular formula C₁₅H₁₉FO₅ and a molecular weight of 298.311 daltons. A closely related derivative bearing the CAS number 132030-42-3 has the molecular formula C₁₃H₁₅FO₅ with a molecular weight of 270.25 daltons. These molecular variations arise from differences in substitution patterns at the C-3 position, where the former contains a methyl ether group while the latter features a free hydroxyl functionality.
The structural architecture of this compound centers on a mannopyranose ring system in the β-anomeric configuration, distinguished by several key features that define its chemical behavior and synthetic utility. The fluorine atom occupies the C-2 position in an axial orientation, replacing the naturally occurring hydroxyl group found in native mannose. This substitution fundamentally alters the electronic distribution within the sugar ring, creating a powerfully electron-withdrawing environment that significantly influences both the compound's reactivity and its resistance to enzymatic degradation.
The 4,6-O-benzylidene acetal protection represents a crucial structural element that imposes conformational constraints on the pyranoside ring system. This cyclic protecting group creates a rigid six-membered acetal ring that spans positions 4 and 6, effectively locking the C5-C6 bond in a gauche-gauche conformation. Crystallographic and spectroscopic studies have demonstrated that this conformational restriction plays a fundamental role in directing the stereochemical outcome of glycosylation reactions involving mannopyranosyl donors.
| Structural Feature | Chemical Impact | Biological Relevance |
|---|---|---|
| C-2 Fluorine Substitution | Electron-withdrawing effect, enzymatic resistance | Inhibition of mannosidase enzymes |
| 4,6-O-Benzylidene Acetal | Conformational restriction, β-directing effect | Enhanced selectivity in glycoside formation |
| β-Anomeric Configuration | Thermodynamically unfavorable, kinetically accessible | Mimics natural β-mannose linkages |
| Methyl Anomeric Substituent | Provides stability, prevents hydrolysis | Suitable for structural studies |
The three-dimensional structure of methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside exhibits characteristic features that distinguish it from both natural mannose derivatives and other fluorinated sugar analogues. Nuclear magnetic resonance spectroscopy reveals distinct coupling patterns that reflect the axial positioning of the fluorine substituent. The fluorine atom displays characteristic chemical shifts in ¹⁹F nuclear magnetic resonance spectra, typically appearing around -197 to -198 parts per million, consistent with its attachment to a secondary carbon center within a carbohydrate framework.
The electronic environment created by the fluorine substitution extends beyond simple inductive effects. Computational studies have revealed that the carbon-fluorine bond significantly alters the preferred conformational states of the mannopyranose ring, favoring conformations that minimize unfavorable dipole-dipole interactions while maximizing hyperconjugative stabilization. These conformational preferences directly influence the compound's behavior in glycosylation reactions and its interactions with carbohydrate-processing enzymes.
Historical Context in Carbohydrate Chemistry
The development of methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside emerged from the convergence of two major research directions in twentieth-century carbohydrate chemistry: the quest for stereoselective glycosylation methods and the exploration of fluorinated sugar analogues as enzyme inhibitors and metabolic probes. The historical trajectory leading to this compound's synthesis reflects broader trends in synthetic organic chemistry toward the creation of biologically active molecules with enhanced stability and selectivity characteristics.
The conceptual foundation for fluorinated carbohydrate chemistry was established in the mid-twentieth century when researchers first recognized the potential of fluorine substitution to create metabolically stable sugar analogues. Early investigations focused primarily on simple monofluorinated derivatives, with 2-deoxy-2-fluoro-D-glucose emerging as a particularly important compound for positron emission tomography imaging applications. The success of these initial fluorinated sugars demonstrated the feasibility of incorporating fluorine into carbohydrate structures while maintaining essential biological recognition properties.
The development of the 4,6-O-benzylidene protecting group methodology represented a parallel advancement in synthetic carbohydrate chemistry. Pioneering work by several research groups in the 1980s and 1990s established that benzylidene acetals could provide both protection for hydroxyl groups and conformational control for stereochemical outcomes in glycosylation reactions. The recognition that 4,6-O-benzylidene-protected mannopyranosyl donors exhibited unprecedented β-selectivity revolutionized approaches to the synthesis of complex oligosaccharides containing β-mannose linkages.
The synthesis of methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside specifically emerged from research programs aimed at creating enzyme-resistant oligosaccharide analogues for studying mammalian glycan processing pathways. Tarling and Withers demonstrated that fluorinated mannotrisaccharides containing 2-deoxy-2-fluoro-mannose residues served as valuable probes for enzymes involved in complex N-glycan formation. Their work established that the fluorine substitution at C-2 rendered these compounds resistant to hydrolysis by mannosidases while maintaining their ability to serve as substrates or inhibitors for glycosyltransferases.
| Time Period | Development | Key Contributors | Impact |
|---|---|---|---|
| 1960s-1970s | First fluorinated sugars | Multiple research groups | Established feasibility of F-substitution |
| 1980s | 4,6-O-Benzylidene methodology | Crich and colleagues | Enabled β-mannose synthesis |
| 1990s | Stereoselective glycosylation | Various laboratories | Improved synthetic efficiency |
| 2000s | Enzyme-resistant analogues | Tarling, Withers | Biochemical probe development |
The mechanistic understanding of how 4,6-O-benzylidene protection influences glycosylation stereochemistry underwent significant refinement through detailed spectroscopic and computational studies. Crich and coworkers provided compelling evidence that the high β-selectivity observed with 4,6-O-benzylidene-protected mannopyranosyl donors results from compression of the O2-C2-C3-O3 torsion angle when proceeding from covalent glycosyl triflates to oxocarbenium ion intermediates. This mechanistic insight explained why the introduction of fluorine at C-2, which disrupts the critical oxygen-carbon-carbon-oxygen interaction, leads to reduced β-selectivity in glycosylation reactions.
Contemporary applications of methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside have expanded beyond its original role as a synthetic intermediate to encompass its use as a molecular probe for studying carbohydrate-enzyme interactions. Recent crystallographic studies have employed this compound and related fluorinated derivatives to elucidate the conformational preferences of enzyme-bound substrates, providing insights into the catalytic mechanisms of glycoside hydrolases. These investigations have revealed that the incorporation of fluorine substitution can fundamentally alter the conformational landscape accessible to carbohydrate substrates when bound within enzyme active sites.
The historical development of this compound also reflects broader trends toward the rational design of carbohydrate-based pharmaceuticals and research tools. The combination of fluorine substitution for metabolic stability and benzylidene protection for synthetic control represents a sophisticated approach to molecular design that has influenced subsequent generations of carbohydrate chemists. Modern synthetic strategies continue to build upon these foundational concepts, incorporating additional structural modifications to achieve ever more precise control over biological activity and synthetic selectivity.
Properties
IUPAC Name |
(4aR,6R,7S,8S,8aS)-7-fluoro-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO5/c1-17-14-10(15)11(16)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-14,16H,7H2,1H3/t9-,10+,11-,12-,13?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDKZXWLTPVXED-CZIPEFTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
-
Substrate : The glucopyranoside triflate is prepared by treating methyl 4,6-O-benzylidene-3-O-benzyl-β-D-glucopyranoside with trifluoromethanesulfonic anhydride in dichloromethane at −40°C.
-
Fluorination : Reaction with tetra-n-butylammonium [18F]fluoride in acetonitrile at 75°C for 30 minutes achieves complete regio- and stereoselectivity, yielding the β-D-mannopyranoside derivative in 42% radiochemical yield. The inversion of configuration at C2 is attributed to an SN2 mechanism, where the fluoride ion attacks the triflate from the opposite face.
Table 1: Key Parameters for Triflate-Mediated Fluorination
| Parameter | Value | Source |
|---|---|---|
| Temperature | 75°C | |
| Solvent | Acetonitrile | |
| Fluoride Source | [18F]TBAF | |
| Reaction Time | 30 minutes | |
| Yield | 42% |
DAST Fluorination of Mannopyranoside Precursors
An alternative route employs diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at C2. This method avoids the need for a triflate intermediate and leverages the reactivity of hydroxyl groups in partially protected mannopyranosides.
Synthesis Steps
-
Precursor Preparation : Methyl 4,6-O-benzylidene-α-D-mannopyranoside is synthesized from D-mannose via benzylidene protection and methylation.
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DAST Reaction : Treatment of the C2 hydroxyl-containing precursor with DAST in dichloromethane at −25°C to room temperature introduces the fluorine atom. The reaction proceeds with moderate diastereoselectivity (dr ∼9:1 gluco/manno), requiring chromatographic separation to isolate the β-D-mannopyranoside.
Challenges and Optimization
-
Byproduct Formation : Competitive elimination reactions and furanose isomerization are observed, particularly when starting from glucopyranoside derivatives.
-
Temperature Control : Lower temperatures (−25°C) minimize side reactions but extend reaction times to 12–18 hours.
Oxidation-Reduction Sequences for Configuration Inversion
A third strategy involves epimerizing the C2 configuration of a glucopyranoside derivative through oxidation and reduction. This method is advantageous for substrates where direct fluorination is stereochemically challenging.
Protocol Overview
-
Oxidation : The C3 hydroxyl group of methyl 4,6-O-benzylidene-2-deoxy-2-fluoro-α/β-D-glucopyranoside is oxidized to a ketone using Dess-Martin periodinane.
-
Reduction : Stereoselective reduction with sodium borohydride or L-selectride reinstates the hydroxyl group with inversion of configuration at C3, indirectly influencing the C2 fluorination outcome.
Table 2: Oxidation-Reduction Parameters
| Step | Reagent | Solvent | Yield | Source |
|---|---|---|---|---|
| Oxidation | Dess-Martin periodinane | Dichloromethane | 85% | |
| Reduction | L-selectride | THF | 78% |
Bromination-Elimination for Ring Modification
In cases where the benzylidene acetal must be modified, bromination at C6 followed by elimination offers a pathway to introduce unsaturation, which can later be functionalized.
Key Steps
-
Bromination : Treatment of methyl 4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at C6.
-
Elimination : Dehydrobromination using DBU generates a 5,6-ene intermediate, which is subsequently reduced to yield the desired product.
Comparative Analysis of Methodologies
Stereoselectivity and Yield
Chemical Reactions Analysis
Glycosylation Reactions
Glycosylation reactions are crucial for forming glycosidic bonds in carbohydrates. Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside has been utilized in various coupling reactions with alcohols and thiols. These reactions typically require activation of the glycosyl donor, which can be achieved using reagents such as trifluoromethanesulfonic anhydride or benzenesulfinylpiperidine .
Hydrolysis and Deprotection
Hydrolysis reactions are also critical in manipulating the structure of this compound. For example, hydrolysis with strong acids like hydrochloric acid or methanesulfonic acid can lead to the formation of pure 2-deoxy-2-fluoro-D-mannose . This transformation is essential for generating free sugars from protected derivatives.
Role of Protecting Groups
The benzylidene acetal protecting group plays a pivotal role in determining the reaction pathways and selectivities during glycosylation. It stabilizes intermediates and influences the conformational dynamics of oxacarbenium ions formed during the process .
Stereochemical Outcomes
The stereochemical outcomes of reactions involving this compound are influenced by several factors:
- Conformational Preferences : The torsion angles around the glycosidic bond can affect whether a β or α product is formed.
- Electronic Effects : The presence of electron-withdrawing groups (like fluorine) can enhance selectivity by stabilizing certain intermediates over others.
Scientific Research Applications
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom at the 2-position can influence the compound’s reactivity and binding affinity, affecting its biological activity. The benzylidene acetal protecting group can also play a role in modulating the compound’s stability and reactivity .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Challenges
- Synthetic Challenges : Selective deprotection of the benzylidene group (e.g., via borane/THF and Cu(OTf)₂ in ) is critical to avoid side reactions at the fluorine-substituted C2 .
- Contradictions: While idopyranosides () undergo Fürst–Plattner-guided ring-opening, mannopyranosides may exhibit divergent regioselectivity due to stereoelectronic effects .
Biological Activity
Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-beta-D-mannopyranoside (CAS: 132030-42-3) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity through various studies, including in vitro assays, molecular docking analyses, and structure-activity relationship evaluations.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 270.25 g/mol. The unique structure includes a benzylidene group that enhances its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various mannopyranoside derivatives, including this compound.
In Vitro Antibacterial Activity
A comprehensive study evaluated the antibacterial effects of several mannopyranoside derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|---|
| 4 | Staphylococcus aureus | 15.12 ± 0.1 | 0.125 |
| 4 | Bacillus cereus | 15.17 ± 0.4 | 0.125 |
| 6 | Salmonella typhi | - | 0.125 |
| 6 | Escherichia coli | - | 16.00 |
The compound 4 demonstrated the highest antibacterial activity against both Staphylococcus aureus and Bacillus cereus, making it a promising candidate for further development as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity. The synthesized compounds were tested against fungal strains and exhibited varying degrees of effectiveness, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. Studies focusing on tyrosinase inhibition suggest that certain derivatives can inhibit melanin production by targeting intracellular tyrosinase activity. This mechanism is particularly relevant in hyperpigmentation disorders:
| Analog | Tyrosinase Inhibition (%) | Cytotoxicity (IC50, µM) |
|---|---|---|
| 1 | - | >20 |
| 3 | - | >20 |
| 2 | - | <2.5 |
While analogs 1 and 3 showed no cytotoxicity at concentrations up to 20 µM, analog 2 exhibited significant cytotoxicity at lower concentrations, indicating a need for careful evaluation in therapeutic contexts .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of this compound derivatives with target proteins involved in microbial resistance and cancer pathways. These studies reveal that certain compounds exhibit strong binding affinities with target proteins, suggesting mechanisms for their biological activities:
Q & A
Basic: What are the key synthetic steps for preparing Methyl-4,6-O-benzylidene-2-deoxy-2-fluoro-β-D-mannopyranoside?
Answer:
The synthesis typically involves:
- Benzylidene protection : Introducing the 4,6-O-benzylidene group to stabilize the pyranose ring and direct regioselective functionalization .
- Fluorination at C2 : Fluorine is introduced via displacement reactions. For example, a cyclic sulfate intermediate (derived from methyl α-D-mannopyranoside) reacts with fluoride ions (e.g., tetramethylammonium fluoride) to yield 2-deoxy-2-fluoro derivatives .
- Deprotection and purification : Sequential removal of protecting groups (e.g., acidic hydrolysis of the benzylidene group) followed by chromatographic purification.
Basic: How is the structure of this compound confirmed experimentally?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF or ESI-MS) verifies molecular weight and fragmentation patterns .
Advanced: What factors influence the stereoselectivity of glycosylation reactions using this donor?
Answer:
The stereoselectivity (e.g., β-manno vs. α-gluco preference) is governed by:
- Conformational constraints : The 4,6-O-benzylidene group restricts the pyranose ring to a conformation, favoring β-selectivity .
- Torsional effects : The O2-C2-C3-O3 torsion angle compression in the oxacarbenium ion intermediate enhances β-selectivity. Fluorine at C2 disrupts this angle, reducing selectivity compared to non-fluorinated analogs .
- Preactivation conditions : Use of 1-benzenesulfinylpiperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O) generates a reactive glycosyl triflate intermediate, influencing transition-state geometry .
Advanced: How does the benzylidene protecting group enhance synthetic utility?
Answer:
- Regioselective control : Directs reactions to the C2 and C3 positions by blocking C4 and C6 hydroxyls .
- Conformational rigidity : Stabilizes the chair conformation, critical for stereochemical outcomes in glycosylation .
- Applications in catalysis : Benzylidene-protected derivatives serve as precursors for chiral ligands (e.g., pyridino-15-crown-5 ethers) in asymmetric Michael additions (up to 80% enantiomeric excess) .
Advanced: What methodological strategies are used to introduce fluorine at C2?
Answer:
- Cyclic sulfate displacement : A cyclic sulfate intermediate (e.g., 1-propenyl 4,6-O-benzylidene-mannopyranoside-2,3-cyclic sulfate) reacts with fluoride ions (e.g., KF or [¹⁸F]⁻ for radiochemistry) to install fluorine .
- Epoxide opening : Fluoride nucleophiles open epoxide intermediates, though this method is less common for 2-deoxy-2-fluoro derivatives.
- Post-glycosylation fluorination : Fluorine can be introduced after glycosylation using selective deprotection/activation strategies.
Advanced: How does the C2-fluoro substituent affect reactivity compared to non-fluorinated analogs?
Answer:
- Reduced glycosylation selectivity : Fluorine’s electronegativity and steric effects disrupt the O2-C2-C3-O3 torsion angle, lowering β-selectivity (e.g., 60–70% β for fluoro vs. >90% β for non-fluorinated donors) .
- Enhanced metabolic stability : Fluorine reduces enzymatic degradation, making the compound useful for studying glycosidase mechanisms .
- Altered hydrogen-bonding networks : Fluorine’s weak H-bond acceptor properties impact crystal packing and solubility .
Basic: What analytical techniques beyond NMR/MS are used for conformational analysis?
Answer:
- X-ray crystallography : Resolves the pyranose ring conformation (e.g., vs. ) and hydrogen-bonding patterns. For example, S-phenyl analogs show rigid benzylidene-fused rings .
- Molecular dynamics simulations : Predict torsional angles and solvation effects, complementing experimental data .
Advanced: How is this compound applied in synthesizing complex glycoconjugates?
Answer:
- Oligosaccharide assembly : Serves as a glycosyl donor for β-mannoside linkages in tumor-associated carbohydrate antigens (e.g., Tn antigen analogs) .
- Radiotracer synthesis : The 2-deoxy-2-¹⁸F derivative is a precursor for [¹⁸F]FDG (fluorodeoxyglucose), used in PET imaging .
- Glycodendrimers : Functionalized with crown ethers for ion-sensing or asymmetric catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
